molecular formula C9H6BrClN2 B12949934 8-(Bromomethyl)-4-chloroquinazoline

8-(Bromomethyl)-4-chloroquinazoline

Cat. No.: B12949934
M. Wt: 257.51 g/mol
InChI Key: NTWWCHUAECPCDE-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-4-chloroquinazoline is a synthetically versatile chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure incorporates two key reactive sites: the 4-chloro group and the 8-bromomethyl group. The chlorine at the 4-position is a well-established handle for nucleophilic aromatic substitution, allowing for the facile introduction of amine and other nucleophile functionalities to create diverse quinazoline libraries. The bromomethyl group at the 8-position offers a distinct pathway for further functionalization, typically through alkylation or metal-catalyzed cross-coupling reactions, to yield more complex or targeted structures. Quinazoline derivatives are prominent scaffolds in drug discovery due to their broad biological activities. This reagent is particularly valuable in the synthesis of potential small-molecule inhibitors. Research into analogous quinazoline compounds has demonstrated their significance as key intermediates in developing inhibitors for protein kinases and immune checkpoint pathways, such as the PD-1/PD-L1 interaction, which is a major target in oncology . Furthermore, the quinazoline core is found in compounds studied for their antitumor, anti-inflammatory, and antifungal properties . Researchers can leverage this compound as a critical building block to explore structure-activity relationships and develop novel therapeutic agents. It is essential to handle this compound with care, using appropriate personal protective equipment and following standard safety protocols for reactive organic intermediates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

8-(bromomethyl)-4-chloroquinazoline

InChI

InChI=1S/C9H6BrClN2/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,4H2

InChI Key

NTWWCHUAECPCDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=NC=N2)Cl)CBr

Origin of Product

United States

Synthetic Methodologies for 8 Bromomethyl 4 Chloroquinazoline

Established Reaction Pathways for 8-(Bromomethyl)-4-chloroquinazoline Synthesis

The conventional synthesis of this compound is typically achieved through a two-step halogenation process starting from 8-Methyl-4-quinazolinone. This pathway involves the bromination of the methyl group, followed by the chlorination of the quinazolinone ring.

The initial step in the synthesis is the selective bromination of the methyl group at the 8-position of the quinazolinone ring. This transformation is a benzylic bromination, a type of free radical halogenation. The reaction typically employs N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by UV light. gla.ac.uk

The selectivity of this reaction is crucial to avoid bromination of the aromatic ring. Studies on similar quinazolinone structures have shown that reaction conditions can be tuned to favor benzylic bromination. For instance, photo-initiated bromination with NBS in a solvent like dichloromethane (B109758) has been shown to be more selective for the benzylic position compared to thermally initiated reactions. gla.ac.uk The reaction proceeds via a radical chain mechanism where NBS provides a low concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position, leading to the formation of a stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of NBS to yield the desired 8-(Bromomethyl)-4-quinazolinone and a succinimidyl radical, which continues the chain.

Following the bromination of the methyl group, the next step is the conversion of the 4-oxo group of the quinazolinone ring into a chloro group. This is a crucial step to introduce a reactive leaving group at the 4-position, which is important for subsequent nucleophilic substitution reactions in the synthesis of various quinazoline (B50416) derivatives. The most common reagent used for this chlorination is phosphorus oxychloride (POCl₃). nih.govarkat-usa.org

The reaction of 8-Bromomethyl-4-quinazolinone with POCl₃ typically requires heating. The mechanism of this reaction is complex and is understood to proceed in two main stages. nih.gov The first stage, which occurs at lower temperatures (below 25°C), involves the phosphorylation of the quinazolinone oxygen, forming a phosphoryl intermediate. This initial step is often facilitated by the presence of a base. In the second stage, heating the reaction mixture (to around 70-90°C) promotes the nucleophilic attack of a chloride ion on the C4 position, leading to the displacement of the phosphate (B84403) group and the formation of the final product, this compound. nih.gov Other chlorinating agents like thionyl chloride (SOCl₂) can also be employed for this transformation. arkat-usa.org

For the bromination step, the choice of solvent, initiator, and the stoichiometry of NBS are critical. Over-bromination can be a significant side reaction, leading to the formation of dibrominated products. Careful control of the amount of NBS and the reaction time is therefore essential. For the chlorination step, temperature control is paramount to ensure clean conversion and to avoid the formation of undesired byproducts. nih.gov

The following table summarizes key parameters that can be optimized in the synthesis of quinazolinones, based on studies of similar reactions.

ParameterVariableEffect on Reaction
Catalyst Lewis acids (e.g., BF₃-Et₂O)Can increase reaction rate and yield in the formation of the initial quinazoline scaffold. journalirjpac.com
Solvent DMF, THF, DMSOSolvent polarity can significantly influence reaction rates and yields. nih.govnih.gov
Base K₂CO₃, Cs₂CO₃, KOtBuThe choice of base is critical for promoting cyclization and other steps in quinazolinone synthesis. nih.gov
Temperature VariesEach step has an optimal temperature range to maximize yield and minimize side reactions. nih.govnih.gov
Reactant Ratio Stoichiometry of reagentsPrecise control of reactant ratios is necessary to prevent side reactions like over-halogenation. nih.gov

Emerging and Green Synthetic Approaches for Quinazoline Scaffolds

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods in chemistry. This has led to the exploration of new approaches for the synthesis of quinazoline derivatives, including the use of metal catalysis and microwave-assisted reactions.

Metal-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of complex organic molecules. For halogenated quinazolines, these methods offer versatile ways to introduce a wide range of substituents. While not directly applied to the synthesis of the 8-(bromomethyl) group, they are highly relevant for the further functionalization of the 4-chloroquinazoline (B184009) core.

Commonly used metal-catalyzed reactions for halogenated quinazolines include:

Suzuki-Miyaura Coupling: Palladium catalysts are used to couple the 4-chloroquinazoline with boronic acids or esters.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of the chloroquinazoline with alkenes.

Sonogashira Coupling: A palladium/copper co-catalyzed reaction to couple the chloroquinazoline with terminal alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups at the 4-position.

These reactions provide efficient and selective routes to a diverse array of quinazoline derivatives, often with high yields and good functional group tolerance.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. journalirjpac.com

In the context of quinazoline synthesis, microwave irradiation has been successfully applied to various steps, including the initial cyclization to form the quinazolinone ring and subsequent functionalization reactions. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster and more efficient reactions. This technology offers a promising avenue for optimizing the multi-step synthesis of complex quinazoline derivatives like this compound, potentially leading to a more time- and energy-efficient process.

Exploration of Environmentally Benign Solvents and Catalysts

The principles of green chemistry have spurred the exploration of eco-friendly reaction media and catalysts for quinazoline synthesis to minimize the use of hazardous substances.

Environmentally Benign Solvents:

Traditional organic solvents are often being replaced by greener alternatives such as water, ionic liquids (ILs), and deep eutectic solvents (DESs). openmedicinalchemistryjournal.comrsc.org Water is an ideal green solvent due to its non-toxic and non-flammable nature. For instance, the synthesis of quinazoline derivatives has been successfully carried out in water, which can eliminate the need for chromatographic purification through recrystallization, making the process more sustainable. nih.gov Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also gaining traction. rsc.org They offer advantages like low volatility, biodegradability, and high solvation power. rsc.org For example, a choline (B1196258) chloride:urea deep eutectic solvent has been effectively used in the two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.

Catalytic Systems:

A wide array of catalysts, including metal-based, nano-catalysts, and metal-free systems, have been developed to enhance the efficiency and selectivity of quinazoline synthesis.

Metal-Based Catalysts: Transition metals like palladium, copper, ruthenium, cobalt, and iridium are widely employed. Copper catalysts, for instance, are cost-effective and have been used in various quinazoline syntheses, including cascade reactions and aerobic oxidation processes. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also a powerful tool for C-N bond formation in the synthesis of substituted quinazolines. rroij.com Ruthenium-catalyzed deoxygenative regioselective C8-H arylation of quinoline (B57606) N-oxides has also been reported, a technique with potential applicability to quinazoline systems. nih.gov

Nano-Catalysts: Nanoparticle-based catalysts offer high surface area and can be easily recovered and reused, aligning with green chemistry principles. arabjchem.org For example, cuprous oxide nanocubes have been utilized as a heterogeneous catalyst for the one-pot tandem cyclization of 2-bromobenzaldehyde (B122850) derivatives with amidine hydrochlorides, affording quinazolines in excellent yields. arabjchem.org

Metal-Free Catalysis: To circumvent the issues associated with metal catalysts, such as cost and toxicity, metal-free alternatives have been explored. Molecular iodine, for instance, can catalyze the benzylic sp3 C-H bond amination to produce quinazolines, using oxygen as a green oxidant under solvent-free conditions. organic-chemistry.org

The following table summarizes various catalytic systems used in quinazoline synthesis, highlighting the diversity of approaches available.

Catalyst SystemStarting MaterialsProduct TypeSolventYield (%)Reference
Pd(PPh3)4, Xantphos, Cs2CO34-chloro-2-phenylquinazoline, various amines2-phenyl-4-(hetero or aryl)-aminoquinazolinesDioxane- rroij.com
CuI2-halobenzene derivatives, amidine hydrochloridesQuinazolinones-Good mdpi.com
Ru-catalystQuinoline N-oxides, arylboronic estersC8-arylated quinolines-- nih.gov
Molecular Iodine2-aminobenzaldehydes, benzylaminesQuinazolinesSolvent-freeHigh organic-chemistry.org
Cuprous Oxide Nanocubes2-bromobenzaldehydes, amidine hydrochloridesQuinazolines-81-95 arabjchem.org

Multicomponent Reaction Strategies for Quinazoline Functionalization

Multicomponent reactions (MCRs) are highly efficient transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. openmedicinalchemistryjournal.com This approach is atom-economical and streamlines synthetic sequences, making it a cornerstone of modern organic synthesis. openmedicinalchemistryjournal.com

Several MCRs have been developed for the synthesis of the quinazoline scaffold. A notable example is the one-pot, three-component reaction of 2-aminoarylketones, trialkyl orthoesters, and ammonium (B1175870) acetate, which proceeds without a catalyst or solvent to yield quinazolines in good to excellent yields (79–94%). nih.gov Another versatile MCR involves the reaction of 4-amino-1,2,3-triazoles with cyclic diketones and aromatic aldehydes in refluxing DMF to produce triazoloquinazolin-8-ones. openmedicinalchemistryjournal.com

Microwave irradiation has also been effectively combined with MCRs to accelerate reaction times and improve yields. openmedicinalchemistryjournal.com For instance, the microwave-assisted MCR of enaminones, malononitrile, and aldehydes leads to the formation of fused quinazoline heterocycles. openmedicinalchemistryjournal.com

The table below presents examples of multicomponent reactions for the synthesis of various quinazoline derivatives.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeYield (%)Reference
2-AminoarylketonesTrialkyl orthoestersAmmonium acetateCatalyst and solvent-freeQuinazolines79-94 nih.gov
4-Amino-1,2,3-triazolesCyclic diketonesAromatic aldehydesRefluxing DMFTriazoloquinazolin-8-ones- openmedicinalchemistryjournal.com
1H-1,2,4-Triazol-3-amineBenzaldehydesDimedoneMIL-101(Cr)Triazoloquinazolinonesup to 94 nih.govfrontiersin.org
Arenediazonium saltsNitrilesBifunctional anilines-3,4-Dihydroquinazolinesup to 97 acs.org

Regioselective Synthesis and Functional Group Control in Quinazoline Chemistry

The precise control of substituent placement on the quinazoline ring is paramount for tuning the properties of the final molecule. The synthesis of this compound is a prime example where regioselectivity is key.

A documented synthesis of this target compound starts from 2-amino-3-methylbenzoic acid, which is first converted to 8-methylquinazolin-4(3H)-one. doi.org Chlorination of the 4-oxo group is then achieved using phosphorus oxychloride (POCl₃) to yield 4-chloro-8-methylquinazoline. doi.org The final and crucial step is the bromination of the methyl group at the C8 position to afford this compound. doi.org This transformation is accomplished using a suitable brominating agent, a reaction that must be selective for the benzylic position over the aromatic ring.

The broader challenge of regioselective functionalization of the quinazoline core often involves directing group strategies or exploiting the intrinsic electronic properties of the heterocyclic system. For instance, the C8 position of quinoline N-oxides can be selectively arylated using palladium or ruthenium catalysts, with the N-oxide group acting as a directing group. nih.govacs.org This approach could potentially be adapted for the C8 functionalization of quinazolines.

Furthermore, direct magnesiation reactions using TMPMgCl·LiCl and TMP₂Mg·2LiCl have demonstrated remarkable flexibility for the regioselective functionalization of quinolines at various positions, including C8, by leveraging N-coordination. acs.org Such methods offer a powerful toolkit for introducing substituents at specific sites, which is essential for the synthesis of complex quinazoline derivatives.

The reactivity of di- or trihalogenated quinazolines in metal-catalyzed cross-coupling reactions is also highly dependent on the position and nature of the halogen. mdpi.com Generally, the C4-chloro position is highly activated towards nucleophilic substitution and cross-coupling due to the adjacent nitrogen atom. rroij.commdpi.com This inherent reactivity allows for selective functionalization at this position while leaving other halogens on the ring intact for subsequent transformations.

Reactivity and Derivatization Strategies of 8 Bromomethyl 4 Chloroquinazoline

Chemical Reactivity of the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the quinazoline (B50416) scaffold is highly susceptible to modification. Its reactivity is significantly enhanced by the electron-withdrawing effect of the adjacent nitrogen atom (N-3) within the pyrimidine (B1678525) ring. researchgate.netmdpi.com This electronic feature makes the C-4 carbon atom electron-deficient and thus an excellent site for various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent reaction at the C-4 position is Nucleophilic Aromatic Substitution (SNAr). In this two-step addition-elimination process, a nucleophile attacks the electrophilic C-4 carbon, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the aromatic system. masterorganicchemistry.compressbooks.pub The subsequent departure of the chloride ion restores the aromaticity and yields the substituted product. masterorganicchemistry.compressbooks.pub

This reaction is exceptionally broad in scope, with a wide variety of nucleophiles successfully employed to displace the C-4 chlorine. Common nucleophiles include:

Amines: Reaction with primary and secondary amines, including anilines and benzylamines, readily furnishes 4-aminoquinazoline derivatives. mdpi.com This is a cornerstone reaction in medicinal chemistry for accessing scaffolds like those found in tyrosine kinase inhibitors.

Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding 4-ether linked quinazolines.

Thiols: Thiolates can be used to introduce sulfur linkages, yielding 4-thioether quinazolines.

The high reactivity of the C-4 position in SNAr reactions is well-documented for various 4-chloroquinazoline (B184009) systems. mdpi.comnih.gov This inherent reactivity allows for selective substitution even in the presence of other halogens on the molecule, as the C-4 position is the most electrophilic site. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forming new carbon-carbon bonds at the C-4 position, significantly expanding the structural diversity of accessible quinazoline derivatives. mdpi.comnih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the 4-chloroquinazoline with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester, to form a biaryl or heteroaryl-aryl linkage. nih.govresearchgate.net The reaction is catalyzed by a palladium(0) species, often generated in situ, and requires a base. rsc.orgmdpi.com This method is widely used for installing diverse aromatic and heteroaromatic substituents at the C-4 position. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp2)-C(sp) bond by coupling the 4-chloroquinazoline with a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. gold-chemistry.orgmdpi.comgelest.com This method is invaluable for synthesizing 4-alkynylquinazolines, which are important intermediates and final products in various fields. mdpi.comnih.gov While the C-Cl bond is less reactive than C-Br or C-I bonds, successful Sonogashira couplings at the C-4 chloro position have been reported, sometimes requiring specific conditions to achieve good yields. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the 4-chloroquinazoline with an alkene to form a new C-C bond, resulting in a 4-alkenylquinazoline. nih.govambeed.com The reaction is catalyzed by a palladium source and requires a base. mdpi.com While less common than Suzuki or Sonogashira couplings for this specific position, it remains a viable strategy for introducing vinyl groups. nih.gov

ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura Ar-B(OH)₂Pd(PPh₃)₄, K₂CO₃C-C (Aryl)
Sonogashira R-C≡CHPdCl₂(PPh₃)₂, CuI, NEt₃C-C (Alkynyl)
Heck H₂C=CHRPd(OAc)₂, PPh₃, BaseC-C (Alkenyl)

Other Transition Metal-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the most common palladium-catalyzed reactions, other transition metal-catalyzed transformations are employed to functionalize the C-4 position. frontiersin.org These methods further broaden the scope of possible derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is an alternative to classical SNAr for forming C-N bonds, coupling the 4-chloroquinazoline with amines. It is particularly useful for coupling less nucleophilic amines or when SNAr conditions are not suitable. mdpi.comnih.gov

Cyanation: The introduction of a nitrile group (C≡N) at the C-4 position can be achieved via palladium-catalyzed cyanation, using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). mdpi.comnih.gov

Kumada and Negishi Couplings: While less frequent, Kumada (using Grignard reagents) and Negishi (using organozinc reagents) couplings are also applicable for forming C-C bonds with 4-chloroquinazolines, offering alternative pathways with different substrate compatibilities. mdpi.comnih.gov

C-Heteroatom Bond Formation: Catalytic methods are not limited to C-C bonds. Transition metal complexes can catalyze the formation of bonds between the C-4 carbon and heteroatoms like oxygen, sulfur, and phosphorus, expanding the range of accessible functional groups. nih.govnitrkl.ac.in

Mechanistic Investigations of C-Cl Bond Transformations

The reactivity of the C-4 chlorine is a subject of both experimental and theoretical investigation. The regioselectivity observed in reactions involving polyhalogenated quinazolines is primarily attributed to the "α-nitrogen effect". researchgate.netmdpi.com The nitrogen atom at the N-3 position significantly polarizes the C(4)-Cl bond, rendering the C-4 carbon highly electrophilic and susceptible to nucleophilic attack or oxidative addition by a metal catalyst. mdpi.comresearchgate.net

Theoretical calculations have shown that while the C-Br bond is generally weaker than the C-Cl bond, the activation of the C(4)-Cl bond in quinazolines is kinetically favored in many metal-catalyzed reactions. mdpi.comresearchgate.net This is due to the coordination of the palladium catalyst to the N-3 lone pair, which pre-organizes the complex for oxidative addition at the adjacent C-4 position. mdpi.comresearchgate.net In photoredox catalysis, visible light can be used to generate highly reactive intermediates that can activate even strong C-Cl bonds under mild conditions, offering a modern approach to these transformations. researchgate.netnih.gov

Chemical Reactivity of the C-8 Bromomethyl Group

The bromomethyl group (-CH₂Br) at the C-8 position provides a second, distinct site for chemical modification. This group is a classic benzylic halide, making it an excellent electrophile for a different set of reactions than the C-4 chloro position.

Nucleophilic Substitution Reactions on the Bromomethyl Moiety

The primary reactivity of the 8-(bromomethyl) group is as an electrophile in nucleophilic substitution reactions (SN2 type). The benzylic carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide leaving group. This allows for the introduction of various functionalities tethered to the quinazoline core via a methylene (B1212753) bridge.

Common transformations include:

Formation of C-N bonds: Reaction with primary or secondary amines yields 8-(aminomethyl)quinazolines.

Formation of C-O bonds: Reaction with alcohols or phenols in the presence of a base produces 8-(alkoxymethyl)- or 8-(aryloxymethyl)quinazolines. gre.ac.uk

Formation of C-S bonds: Reaction with thiols gives 8-(thiomethyl)quinazoline derivatives.

Formation of C-C bonds: Nucleophiles such as cyanide or enolates can be used to form new carbon-carbon bonds. mdpi.com

The reactivity of the benzylic bromide is generally high, allowing these substitutions to occur under mild conditions. gre.ac.ukmdpi.com In the context of the 8-(bromomethyl)-4-chloroquinazoline molecule, the differential reactivity of the two positions is a key synthetic advantage. It is often possible to selectively react the more labile bromomethyl group with a nucleophile while leaving the C-4 chlorine intact for subsequent modification, or vice-versa, by carefully choosing reagents and reaction conditions. For instance, the Suzuki-Miyaura coupling preferentially occurs at an aryl halide position over a benzyl (B1604629) halide position, allowing for selective reaction at C-4. d-nb.info


Nucleophilic Displacement Reactions at the Bromomethyl Position

The bromomethyl group at the C8 position of this compound is a primary benzylic halide, rendering it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at this position.

A variety of nucleophiles can be employed to displace the bromide ion. These include:

Oxygen nucleophiles: Alkoxides and hydroxides can be used to introduce alkoxy and hydroxy functionalities, respectively.

Nitrogen nucleophiles: Amines, both primary and secondary, readily react to form the corresponding aminomethyl derivatives. Ammonia can be used to introduce a primary amine group.

Sulfur nucleophiles: Thiolates are effective nucleophiles for introducing thioether linkages.

Carbon nucleophiles: Cyanide ions can be used to introduce a cyanomethyl group, which can be further elaborated into other functional groups such as carboxylic acids or amines.

The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the dissolution of both the quinazoline substrate and the nucleophile. The reaction temperature can be varied to control the rate of reaction, with milder conditions generally favored to prevent unwanted side reactions at the C4 chloro position.

Formation of Annulated or Bridged Ring Systems via Bromomethyl Reactivity

The reactivity of the bromomethyl group can be harnessed to construct novel fused or bridged heterocyclic systems. Intramolecular cyclization reactions can be designed by introducing a suitable nucleophilic group elsewhere in the molecule, which can then attack the electrophilic carbon of the bromomethyl group.

For instance, if a nucleophile is introduced at the C4 position, subsequent intramolecular reaction with the C8-bromomethyl group can lead to the formation of a new ring fused to the quinazoline core. The size of the newly formed ring will depend on the nature of the linker connecting the nucleophile to the quinazoline ring. This strategy provides a powerful tool for generating structural diversity and accessing complex polycyclic architectures.

Orthogonal Functionalization and Chemo-selectivity Considerations of Dual Reactive Centers

The presence of two distinct reactive centers in this compound—the C4-chloro and the C8-bromomethyl groups—presents both a challenge and an opportunity for synthetic chemists. The key to successfully utilizing this bifunctional building block lies in understanding and controlling the chemo-selectivity of the reactions.

The C4-chloro group is part of an electron-deficient heteroaromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAAr). In contrast, the C8-bromomethyl group undergoes nucleophilic substitution via an SN2-type mechanism. The relative reactivity of these two positions can be modulated by carefully selecting the nucleophile, solvent, and reaction temperature.

Generally, the C4-chloro position is more reactive towards nucleophilic attack than the C8-bromomethyl group, especially with softer nucleophiles. thieme-connect.de However, under certain conditions, it is possible to achieve selective reaction at the bromomethyl position. For example, using a bulky nucleophile may favor attack at the less sterically hindered bromomethyl group.

By carefully tuning the reaction conditions, it is possible to achieve orthogonal functionalization, where each reactive site is addressed independently. This allows for the sequential introduction of different functionalities, providing a high degree of control over the final molecular structure. For instance, a less reactive nucleophile could be used to first displace the bromide at the C8 position, followed by a more reactive nucleophile to substitute the chlorine at the C4 position.

This ability to selectively modify this compound at two different positions makes it a highly valuable intermediate for the synthesis of a wide range of complex organic molecules with potential applications in various fields.

Structure Reactivity Relationship Srr Studies of 8 Bromomethyl 4 Chloroquinazoline and Its Derivatives

Influence of Substituents on Reaction Pathways and Selectivity within the Quinazoline (B50416) Core

The reactivity of the quinazoline core is significantly modulated by the nature and position of its substituents. The 8-(bromomethyl)-4-chloroquinazoline molecule possesses two primary reactive sites: the electrophilic carbon of the bromomethyl group at C-8 and the chloro-substituted carbon at C-4. The inherent reactivity of the quinazoline ring system, characterized by the polarization of the 3,4-double bond, makes it susceptible to nucleophilic attack, particularly at the C-4 position. nih.gov

The presence of the electron-withdrawing chloro group at C-4 enhances the electrophilicity of this position, making it a prime target for nucleophilic substitution reactions. This is further amplified by the α-nitrogen effect, which activates the C-4 position. mdpi.com Consequently, nucleophiles will preferentially attack C-4 over other positions on the quinazoline ring.

The bromomethyl group at C-8 introduces another reactive handle for derivatization. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions at the benzylic carbon. The relative reactivity of the C-4 and C-8 positions can be tuned by the choice of reagents and reaction conditions, allowing for selective functionalization.

The introduction of further substituents on the quinazoline ring can profoundly influence reaction pathways. For instance, the presence of electron-donating or electron-withdrawing groups on the benzo portion of the quinazoline ring can alter the electron density distribution across the entire molecule, thereby affecting the reactivity of both the C-4 and C-8 positions.

Steric and Electronic Effects Governing Derivatization at C-4 and C-8

The derivatization of this compound at the C-4 and C-8 positions is governed by a delicate balance of steric and electronic effects.

At the C-4 position, nucleophilic aromatic substitution is the predominant reaction pathway. The high reactivity of the C-4 chloro group is attributed to the adjacent nitrogen atom (N-3), which stabilizes the intermediate formed during the substitution process. mdpi.com The electronic nature of the incoming nucleophile plays a crucial role; stronger nucleophiles will react more readily. Steric hindrance around the C-4 position can impede the approach of bulky nucleophiles, thereby slowing down the reaction rate.

At the C-8 position, the reactivity of the bromomethyl group is characteristic of benzylic halides. Nucleophilic substitution reactions, such as SN2, are common. The rate and outcome of these reactions are influenced by the steric bulk of both the nucleophile and the quinazoline scaffold itself. Large substituents near the C-8 position can sterically hinder the backside attack required for an SN2 reaction.

The electronic properties of substituents on the quinazoline ring also exert a significant influence. Electron-withdrawing groups on the benzene (B151609) ring can inductively pull electron density away from the bromomethyl group, potentially making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups could have the opposite effect.

A summary of how these effects influence derivatization is presented in the table below:

PositionReaction TypeElectronic EffectsSteric Effects
C-4 Nucleophilic Aromatic SubstitutionThe α-nitrogen effect and electron-withdrawing nature of the chloro group activate this position for nucleophilic attack. mdpi.comBulky nucleophiles may experience hindered access to the reaction site.
C-8 Nucleophilic Substitution (e.g., SN2)The electrophilicity of the benzylic carbon is influenced by the electronic nature of substituents on the quinazoline ring.Steric hindrance from adjacent substituents or bulky nucleophiles can impede the reaction.

Rational Design Principles for Targeted Chemical Transformations and Molecular Diversity

The dual reactivity of this compound makes it an attractive starting material for the synthesis of diverse molecular architectures. Rational design principles are employed to control the sequence and selectivity of chemical transformations, enabling the targeted synthesis of complex molecules.

A key strategy involves the sequential functionalization of the C-4 and C-8 positions. By carefully selecting reagents and reaction conditions, chemists can selectively modify one position while leaving the other intact for subsequent reactions. For example, a less reactive nucleophile might be used to first displace the highly reactive chloro group at C-4. Following this initial modification, a different nucleophile can be introduced to react with the bromomethyl group at C-8.

The development of one-pot, multi-component reactions involving quinazoline derivatives further exemplifies rational design in action. researchgate.net These approaches aim to construct complex molecules in a single synthetic operation, improving efficiency and reducing waste.

The principles of rational design also extend to the strategic use of protecting groups. If one of the reactive sites needs to be temporarily deactivated while the other is being modified, a suitable protecting group can be employed. This protecting group can then be removed under specific conditions to allow for further derivatization.

The ability to introduce a wide array of substituents at both the C-4 and C-8 positions allows for the generation of large libraries of compounds with diverse functionalities. This molecular diversity is crucial in fields such as drug discovery, where a wide range of chemical structures is needed for screening against biological targets. malariaworld.org The quinazoline scaffold itself is a well-established pharmacophore, and the ability to systematically modify its structure based on rational design principles is a powerful tool for developing new therapeutic agents. google.comvdoc.pubepdf.pub

The following table outlines some of the key transformations and the resulting molecular diversity:

Reactive SiteTransformationReagents/ConditionsResulting Functionality
C-4 Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsSubstituted anilino-, alkoxy-, and thio-quinazolines
C-8 Nucleophilic SubstitutionCyanides, Azides, AminesIntroduction of nitrile, azido, and aminoalkyl groups
C-4 & C-8 Sequential SubstitutionStepwise addition of different nucleophilesDisubstituted quinazolines with diverse functionalities

This systematic approach to the chemical modification of this compound underscores the power of understanding structure-reactivity relationships in modern synthetic chemistry.

Computational and Theoretical Analysis of 8 Bromomethyl 4 Chloroquinazoline

Electronic Structure and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic characteristics of a molecule. It describes how atomic orbitals combine to form molecular orbitals, which are then populated by electrons. This distribution of electrons dictates the molecule's stability, reactivity, and spectroscopic properties.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For quinazoline (B50416) derivatives, the electronic properties, such as the distribution of electron density and the locations of the HOMO and LUMO, are influenced by the substituents on the quinazoline ring. The chloro and bromomethyl groups in 8-(bromomethyl)-4-chloroquinazoline significantly impact its electronic structure. The electronegative chlorine atom at the 4-position and the bromine atom in the 8-bromomethyl group withdraw electron density, affecting the aromatic system and the reactivity of the molecule.

Computational methods like Density Functional Theory (DFT) are commonly used to calculate these electronic properties. These calculations can provide detailed maps of electron density and electrostatic potential, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of a Representative Quinazoline Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The values in this table are illustrative for a generic quinazoline derivative and would require specific DFT calculations for this compound for precise data.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and identifying the high-energy transition states that govern reaction rates. For this compound, theoretical studies can predict the most likely pathways for its reactions, such as nucleophilic substitution at the 4-position or at the bromomethyl group.

The presence of two reactive sites, the C4-Cl bond and the C-Br bond of the bromomethyl group, makes mechanistic predictions for this molecule particularly interesting. The chlorine atom on the quinazoline ring is susceptible to nucleophilic aromatic substitution, while the bromine on the methyl group is prone to SN2-type reactions.

Computational modeling can map out the potential energy surface for a given reaction. This involves calculating the energy of the system as the reactants are converted into products. The highest point on this surface corresponds to the transition state, and its energy determines the activation energy of the reaction. By comparing the activation energies for different possible pathways, the most favorable mechanism can be identified. For instance, in reactions involving nucleophiles, calculations can determine whether the attack is more likely to occur at the C4 position of the quinazoline ring or at the benzylic carbon of the bromomethyl group.

Transition state theory allows for the calculation of reaction rate constants from the properties of the transition state structure. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism. For example, the synthesis of various quinazoline derivatives often involves the displacement of the chloro group at the 4-position. arabjchem.org Computational analysis can model this nucleophilic substitution, providing insights into the geometry and energy of the transition state.

Furthermore, studies on related quinazoline systems have utilized computational methods to understand their synthesis and reactivity. For instance, the synthesis of afloqualone (B1666628) metabolites involved reactions at a bromomethyl group on a quinazoline core, highlighting the utility of computational predictions in understanding such transformations. researchgate.net

Conformational Analysis and Molecular Dynamics Studies

The three-dimensional structure and flexibility of a molecule are crucial to its biological activity and chemical reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the bromomethyl group to the quinazoline ring.

Molecular mechanics and quantum chemistry methods can be used to perform a potential energy surface scan by systematically rotating this bond and calculating the energy at each step. This analysis reveals the lowest energy (most stable) conformations and the rotational energy barriers. The preferred conformation will be the one that minimizes steric hindrance and other unfavorable interactions.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. abap.co.intandfonline.com In an MD simulation, the motion of each atom is calculated based on the forces acting upon it, governed by a force field. These simulations can reveal how the molecule explores different conformations in solution and at different temperatures. abap.co.intandfonline.com

Table 2: Torsional Angle and Energy Profile for a Substituted Toluene (Illustrative Example)

Dihedral Angle (°)Relative Energy (kcal/mol)
00.0
300.5
601.8
902.5
1201.8
1500.5
1800.0

Note: This table illustrates the concept of a rotational energy profile. A specific analysis for this compound would be required to determine its unique conformational preferences.

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable tool for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one can help in the assignment of peaks to specific atoms in the molecule.

Similarly, the vibrational frequencies and intensities of IR spectra can be computed. These calculations provide a theoretical vibrational spectrum that can be compared with the experimental IR spectrum. This comparison helps in identifying the characteristic absorption bands corresponding to specific functional groups, such as the C-Cl, C-Br, and C=N bonds within the this compound molecule.

While experimental data for 8-bromomethyl-4-chloroquinazoline has been reported, including ¹H NMR data, computational predictions can further solidify these assignments. doi.org For example, the reported ¹H NMR spectrum shows a singlet for the bromomethyl protons and signals in the aromatic region for the quinazoline ring protons. doi.org Computational prediction would provide theoretical chemical shift values for these protons, aiding in their unambiguous assignment.

The use of computational spectroscopy is a common practice in modern organic chemistry for the structural elucidation of complex molecules. acs.orgtheses.fr

Advanced Synthetic Applications of 8 Bromomethyl 4 Chloroquinazoline As a Molecular Building Block

Construction of Chemically Diverse Quinazoline (B50416) Libraries

The bifunctional nature of 8-(bromomethyl)-4-chloroquinazoline makes it an exceptional scaffold for the construction of chemically diverse quinazoline libraries, which are crucial for high-throughput screening and drug discovery programs. Synthetic chemists can exploit the differential reactivity of the C4-chloro and C8-bromomethyl groups to introduce a wide array of functional groups in a controlled manner.

A typical strategy involves a two-step diversification process. First, the more reactive C4-chloro group is displaced by a library of primary or secondary amines, anilines, or other nitrogen nucleophiles. mdpi.com This initial step generates a collection of 4-substituted-8-(bromomethyl)quinazoline intermediates. In the second step, the bromomethyl group of each intermediate is reacted with a second library of nucleophiles, such as phenols, thiols, or carboxylates. This combinatorial approach allows for the rapid generation of a large matrix of unique compounds from a small set of starting materials.

For instance, by reacting this compound with a set of anilines and then with a set of phenols, a library of compounds with the general structure shown below can be synthesized. This strategy enables a systematic exploration of the chemical space around the quinazoline core, which is essential for establishing structure-activity relationships (SAR).

Table 1: Exemplary Reactions for Quinazoline Library Diversification

Step Reactive Site Reagent Class (Examples) Resulting Moiety
1 C4-Chloro Primary/Secondary Amines, Anilines 4-Aminoquinazoline derivatives

This systematic approach allows for the creation of libraries where substituents at positions 4 and 8 are varied independently, providing a powerful tool for optimizing biological activity or material properties.

Utility in the Synthesis of Complex Heterocyclic Compounds

Beyond simple library generation, this compound serves as a key intermediate in the synthesis of more complex, fused heterocyclic systems. Its two reactive handles can be used to build additional rings onto the quinazoline framework, leading to novel polycyclic architectures.

A notable example is its use in the synthesis of bicyclic N-arylmethyl-substituted iminoribitol derivatives. doi.org In this synthesis, this compound (referred to as compound 25 in the study) is first synthesized from the corresponding 8-methylquinazolinone precursor via chlorination and subsequent bromination. doi.org The bromomethyl group of this intermediate is then used to alkylate the nitrogen atom of a protected iminoribitol derivative. This reaction demonstrates the utility of the C8-bromomethyl group in forming C-N bonds to construct complex, biologically relevant molecules. doi.org

Furthermore, the reactivity of the C4-chloro group is well-established for building fused ring systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can form a 4-hydrazinoquinazoline (B1199610) intermediate, which can then be cyclized with various reagents to form fused triazolo[5,1-b]quinazolines. nih.govchem-soc.si Similarly, reaction with anthranilic acid derivatives can lead to the formation of the tetracyclic 8H-quinazolino[4,3-b]quinazolin-8-one system. researchgate.net While these examples may use different 4-chloroquinazoline (B184009) precursors, they illustrate the synthetic pathways available to this compound for constructing complex heterocyclic structures by leveraging the C4-chloro position for annulation reactions, with the C8-bromomethyl group available for further functionalization.

Table 2: Examples of Complex Heterocycles Derived from Quinazoline Scaffolds

Starting Material Type Key Reaction Resulting Heterocyclic System
4-Chloroquinazoline Reaction with Hydrazine Hydrate, then Aldehydes Fused doi.orgchem-soc.siCurrent time information in Bangalore, IN.triazoloquinazolines nih.govchem-soc.si
4-Chloroquinazoline Reaction with Anthranilic Acid Quinazolino[4,3-b]quinazolinones researchgate.net

Development of Novel Molecular Scaffolds for Chemical Biology Research

In chemical biology, a molecular scaffold is a core structure upon which various functional groups can be displayed in a defined three-dimensional arrangement to probe biological systems. This compound is an excellent starting point for developing such scaffolds. By selectively functionalizing the C4 and C8 positions, researchers can create molecules with diverse shapes and properties, moving beyond flat, two-dimensional structures.

The orthogonal reactivity of the two electrophilic sites is key. For example, a bulky, rigid group can be installed at the C4 position via SNAr, while a flexible linker terminating in a reactive handle or a reporter tag can be attached at the C8-bromomethyl position. This allows for the creation of bifunctional molecules, such as probes for target identification or molecules designed to interact with two distinct binding pockets on a protein.

The synthesis of N-(4-chloroquinazolin-8-yl)-substituted iminoribitol derivatives again serves as a prime example. doi.org Here, the quinazoline unit acts as a scaffold to present the iminoribitol moiety, a known glycosidase inhibitor mimic, in a specific orientation. The remaining C4-chloro group on the quinazoline scaffold could then be used for further modification, for instance, to attach a fluorescent dye for imaging studies or a biotin (B1667282) tag for affinity purification experiments. This modular approach is highly valuable for creating sophisticated tools for chemical biology research. The ability to build complex three-dimensional molecular architectures from relatively simple precursors is a significant advantage in the quest for novel bioactive agents.

Strategic Intermediate in the Synthesis of "Privileged Structures"

The term "privileged structure" refers to a molecular framework that is capable of providing useful ligands for more than one type of biological target. rsc.org The 4-aminoquinazoline scaffold is a well-recognized privileged structure, forming the core of numerous approved drugs, particularly kinase inhibitors used in cancer therapy. mdpi.comarkat-usa.org

This compound is a strategic intermediate for accessing these privileged structures. The critical step in the synthesis of 4-aminoquinazolines is the regioselective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position with an appropriate amine. mdpi.com this compound provides the essential 4-chloro-substituent required for this key transformation.

The presence of the bromomethyl group at the C8 position adds significant value. While the 4-amino moiety provides the primary interaction with the target protein (e.g., the hinge region of a kinase), substituents on the quinazoline ring can be used to modulate potency, selectivity, and pharmacokinetic properties. The C8 position is a known site for introducing such modifications. anu.edu.au Therefore, one can first perform the SNAr reaction at C4 to install the privileged 4-amino group and then use the C8-bromomethyl group to introduce additional diversity, fine-tuning the molecule's properties. This makes this compound a highly strategic precursor for developing novel therapeutics based on the 4-aminoquinazoline privileged scaffold.

Future Perspectives in Research on 8 Bromomethyl 4 Chloroquinazoline

Innovations in Scalable and Sustainable Synthetic Methodologies

The development of scalable and environmentally friendly synthetic routes is a paramount goal in modern chemistry. arabjchem.org Future research on 8-(bromomethyl)-4-chloroquinazoline will likely focus on moving beyond traditional batch syntheses, which can be laborious and generate significant waste. fairlamb.group The adoption of continuous flow chemistry presents a promising avenue for the production of this key intermediate. Flow reactors offer superior heat and mass transfer, enabling safer and more efficient reactions, often with reduced reaction times and improved yields.

Furthermore, a strong emphasis will be placed on "green" chemistry principles. This includes the exploration of more sustainable solvents, catalysts, and reagents. For instance, research could target the replacement of hazardous reagents with more benign alternatives and the use of catalytic systems that can be easily recovered and recycled. The development of atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, will also be a key area of investigation. fairlamb.group

Exploration of Unconventional Reactivity Modalities and Catalyst Systems

The inherent reactivity of the bromomethyl and chloro groups on the quinazoline (B50416) core provides a fertile ground for exploring novel chemical transformations. Future studies are expected to delve into unconventional reactivity modalities to access new chemical space and synthesize novel derivatives. This could involve the use of photoredox catalysis, which utilizes visible light to initiate chemical reactions under mild conditions, potentially leading to unique bond formations that are inaccessible through traditional thermal methods.

Moreover, the exploration of novel catalyst systems will be crucial. This includes the development of more efficient and selective metal catalysts, such as those based on palladium, ruthenium, or rhodium, for cross-coupling reactions. fairlamb.group There is also growing interest in the use of non-metal catalysts, or organocatalysts, which can offer a more sustainable and cost-effective alternative to traditional metal-based systems. The application of dual-catalyst systems, where two different catalysts work in concert to promote a specific transformation, could also unlock new synthetic possibilities.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The integration of high-throughput experimentation (HTE) and automated synthesis platforms is set to revolutionize the discovery and optimization of new quinazoline-based compounds. nih.govtrajanscimed.com HTE allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reaction vessels. lonza.com This approach can dramatically accelerate the identification of optimal catalysts, solvents, and reaction parameters for the synthesis of this compound derivatives. lonza.com

Automated synthesis platforms, which combine robotic liquid and solid handling with software for experimental design and data analysis, will further enhance this capability. fairlamb.grouptrajanscimed.com These platforms can operate around the clock with minimal human intervention, generating large datasets that can be used to build predictive models for reaction outcomes. rsc.org This data-driven approach will enable a more rational and efficient exploration of the chemical space around the this compound scaffold, leading to the faster discovery of new molecules with desired properties. fairlamb.grouprsc.org

Advanced Analytical Techniques for Real-time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced analytical techniques that allow for real-time reaction monitoring are becoming increasingly important in chemical research. advion.com For reactions involving this compound, techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates and byproducts as the reaction progresses. rsc.org

Compact mass spectrometry (CMS) is another powerful tool for real-time analysis, allowing for the direct monitoring of reaction components without the need for extensive sample preparation. advion.com The data generated from these techniques can be used to develop detailed kinetic models of the reactions, enabling a more precise control over the reaction outcome and facilitating the transition from laboratory-scale synthesis to large-scale production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.